![molecular formula C27H28N4O2 B2548158 N-(2-甲基苯基)-2-[4-(4-甲基哌啶-1-基)-2-氧代喹唑啉-1(2H)-基]乙酰胺 CAS No. 1226433-77-7](/img/structure/B2548158.png)
N-(2-甲基苯基)-2-[4-(4-甲基哌啶-1-基)-2-氧代喹唑啉-1(2H)-基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(2-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl]acetamide" is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinones are known for their diverse pharmacological activities, which make them valuable in medicinal chemistry. The compound is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in these studies.
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the formation of the bicyclic quinazolinone core followed by various functionalization reactions. In the first paper, unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines were synthesized by reacting ethyl(1E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate with aromatic amines . This suggests that a similar approach could be used to synthesize the compound , with modifications to the starting materials and reaction conditions to incorporate the 2-methylphenyl and 4-methylpiperidinyl groups.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of the quinazolinone core, which can be further modified with various substituents. Spectroscopic techniques such as IR, 1H NMR, and mass spectrometry are commonly used to determine the structures of these compounds . These techniques would be essential in confirming the structure of "N-(2-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl]acetamide" after its synthesis.
Chemical Reactions Analysis
The reactivity of quinazolinone derivatives can be influenced by the substituents attached to the core. Structural effects on reactivity were studied in the first paper, which could provide insights into how the substituents in the compound of interest might affect its reactivity . Additionally, the second paper discusses the synthesis of quinazolinone derivatives that can inhibit methionine synthase, an enzyme overexpressed in certain tumor cells . This indicates that the compound may also have the potential to undergo biochemically relevant reactions, particularly in the context of cancer research.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The third paper describes the synthesis of derivatives with both 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties, which could have unique properties due to the presence of sulfur atoms . While the exact properties of "N-(2-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl]acetamide" are not provided, similar analytical methods could be applied to determine its properties.
科学研究应用
镇痛和抗炎应用
喹唑啉酮衍生物因其镇痛和抗炎特性而受到研究。例如,Alagarsamy 等人(2015 年)合成了多种新型 2-(取代)-N-(4-氧代-2-苯基喹唑啉-3(3H)-基)乙酰胺,展示出有效的镇痛和抗炎活性,其中一些化合物显示出与双氯芬酸钠相当或更好的疗效,后者是抗炎药物的标准参考 Alagarsamy 等人,2015 年。这表明类似化合物在治疗疼痛和炎症方面具有潜力。
抗疟疾活性
喹唑啉酮及其衍生物在抗疟疾研究中也显示出前景。Werbel 等人(1986 年)讨论了某些喹唑啉衍生物的合成和抗疟疾活性,重点介绍了它们对鼠疟原虫耐药菌株的疗效 Werbel 等人,1986 年。该研究表明喹唑啉酮衍生物在开发新型抗疟疾药物方面具有潜力。
抗肿瘤活性
对喹唑啉酮衍生物的研究已扩展到抗癌应用中。Al-Suwaidan 等人(2016 年)设计并合成了一系列 3-苄基取代的 4(3H)-喹唑啉酮,其中一些表现出对各种癌细胞系具有显着的体外抗肿瘤活性,表明在癌症治疗中发挥作用 Al-Suwaidan 等人,2016 年。
抗菌活性
喹唑啉酮衍生物因其抗菌特性而受到探索。Singh 等人(2010 年)进行的研究等合成并评估了喹唑啉酮类化合物的抗菌活性,提供了它们作为抗菌剂的潜在用途的见解 Singh 等人,2010 年。
属性
IUPAC Name |
4-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]-6-ethoxyquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2/c1-2-33-23-7-8-25-24(15-23)26(22(16-28)17-29-25)30-12-10-20(11-13-30)27(32)31-14-9-19-5-3-4-6-21(19)18-31/h3-8,15,17,20H,2,9-14,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHUQMZKJXIFPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2548078.png)
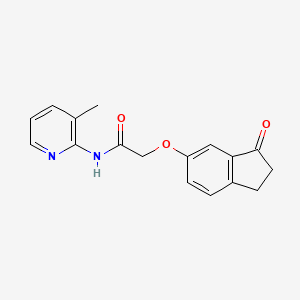
![5-bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]pyridine-3-carboxamide](/img/structure/B2548080.png)
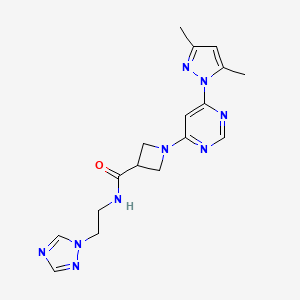

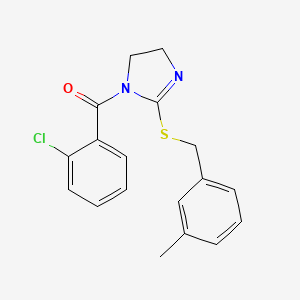
![7-chloro-N-(3,5-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2548085.png)
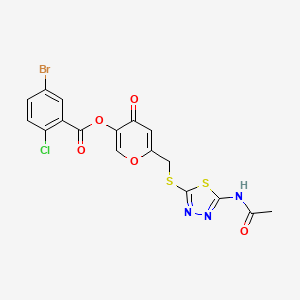
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2548091.png)
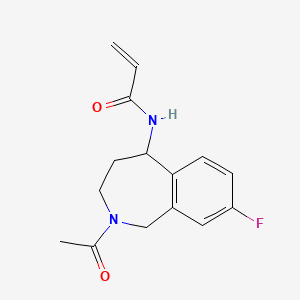
![4-Aza-tricyclo[5.2.2.02,6]undecane](/img/structure/B2548096.png)
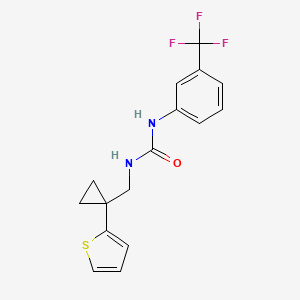
![N-{2-[(pyridin-2-yl)methyl]cyclopentyl}prop-2-enamide](/img/structure/B2548098.png)